molecular formula C14H20N2O8 B14245459 But-2-enedioic acid;1,4-diazabicyclo[2.2.2]octane CAS No. 477738-33-3

But-2-enedioic acid;1,4-diazabicyclo[2.2.2]octane

Cat. No.: B14245459
CAS No.: 477738-33-3
M. Wt: 344.32 g/mol
InChI Key: ZNAFAHBRQHMJKN-UHFFFAOYSA-N
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Description

But-2-enedioic acid;1,4-diazabicyclo[2.2.2]octane is a compound that combines the properties of but-2-enedioic acid (commonly known as fumaric acid) and 1,4-diazabicyclo[2.2.2]octane (commonly known as DABCO). But-2-enedioic acid is an unsaturated dicarboxylic acid, while 1,4-diazabicyclo[2.2.2]octane is a bicyclic organic compound with a cage-like structure. The combination of these two compounds results in a unique chemical entity with diverse applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Diazabicyclo[2.2.2]octane can be synthesized through several methods. One common method involves the reaction of piperazine with ethylene oxide under high temperature and pressure conditions. Another method involves the cyclization of N,N’-bis(2-chloroethyl)ethylenediamine. The reaction typically requires a catalyst such as zeolite and is carried out at temperatures ranging from 320°C to 400°C and pressures around 0.3 MPa .

Industrial Production Methods

Industrial production of 1,4-diazabicyclo[2.2.2]octane often involves the use of continuous flow reactors to ensure efficient and consistent production. The process typically includes the reaction of ethylenediamine with formaldehyde and hydrogen cyanide, followed by cyclization and purification steps .

Mechanism of Action

The mechanism of action of 1,4-diazabicyclo[2.2.2]octane involves its role as a strong nucleophilic base. It can deprotonate substrates, facilitating various organic transformations. In catalytic processes, it often forms complexes with metal ions, enhancing their reactivity and enabling efficient catalysis . The molecular targets and pathways involved include the activation of carbonyl compounds and the stabilization of reaction intermediates .

Comparison with Similar Compounds

1,4-Diazabicyclo[2.2.2]octane is unique compared to other similar compounds due to its cage-like structure and strong nucleophilicity. Similar compounds include:

These compounds share some reactivity patterns but differ in their specific applications and reactivity due to structural differences.

Properties

CAS No.

477738-33-3

Molecular Formula

C14H20N2O8

Molecular Weight

344.32 g/mol

IUPAC Name

but-2-enedioic acid;1,4-diazabicyclo[2.2.2]octane

InChI

InChI=1S/C6H12N2.2C4H4O4/c1-2-8-5-3-7(1)4-6-8;2*5-3(6)1-2-4(7)8/h1-6H2;2*1-2H,(H,5,6)(H,7,8)

InChI Key

ZNAFAHBRQHMJKN-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCN1CC2.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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